molecular formula C7H13Cu B14302991 copper(1+);hept-1-ene CAS No. 112775-46-9

copper(1+);hept-1-ene

Cat. No.: B14302991
CAS No.: 112775-46-9
M. Wt: 160.72 g/mol
InChI Key: ITUNEAMQVNQOFL-UHFFFAOYSA-N
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Description

Copper(I) complexes with alkenes, such as copper(1+);hept-1-ene, represent a class of coordination compounds where the Cu⁺ ion is stabilized by π-interactions with the alkene ligand. Hept-1-ene (C₇H₁₄) is a terminal alkene with a double bond between the first and second carbon atoms, making it a versatile ligand in organometallic chemistry. While direct structural data for this compound is sparse in the provided evidence, analogous systems (e.g., cobalt carbonyl complexes with hept-1-ene) suggest that alkenes can coordinate to transition metals via their π-electrons, forming labile complexes that participate in catalytic cycles . Hept-1-ene itself is a colorless liquid with a molecular weight of 98.19 g/mol and a CAS number of 592-76-7, commonly used in isomerization and polymerization studies .

Properties

CAS No.

112775-46-9

Molecular Formula

C7H13Cu

Molecular Weight

160.72 g/mol

IUPAC Name

copper(1+);hept-1-ene

InChI

InChI=1S/C7H13.Cu/c1-3-5-7-6-4-2;/h1,4-7H2,2H3;/q-1;+1

InChI Key

ITUNEAMQVNQOFL-UHFFFAOYSA-N

Canonical SMILES

CCCCC[C-]=C.[Cu+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of copper(1+);hept-1-ene typically involves the reaction of copper(I) salts with hept-1-ene under controlled conditions. One common method is to react copper(I) chloride with hept-1-ene in the presence of a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of hept-1-ene involves the catalytic cracking of larger hydrocarbons or the oligomerization of ethylene. The resulting hept-1-ene can then be purified by distillation or azeotropic distillation with ethanol .

Chemical Reactions Analysis

Types of Reactions

Copper(1+);hept-1-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of copper(1+);hept-1-ene involves the coordination of the copper ion with the double bond of hept-1-ene. This interaction can activate the alkene towards various chemical transformations. The copper ion can also participate in redox reactions, facilitating electron transfer processes that are crucial in catalytic cycles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Other Transition Metal-Alkene Complexes

  • Cobalt-Carbonyl Complexes : Cobalt complexes, such as those studied in the Pauson-Khand reaction, demonstrate robust catalytic activity in cycloaddition reactions. Hept-1-ene purification methods (e.g., distillation and NMR verification) highlight its stability in such systems, contrasting with copper(I) complexes, which may exhibit lower thermal stability but higher selectivity in alkene isomerization .
  • Magnesium Oxide (MgO) Catalysts : MgO pretreated at 750 K shows high activity in hept-1-ene isomerization to hept-2-ene, achieving conversions dependent on surface hydroxyl groups. Copper(I) systems, while less studied in this context, may operate via distinct mechanisms, such as π-complexation rather than base-catalyzed pathways .

Copper Complexes with Different Alkenes

  • Copper-Hex-1-ene Complexes: Shorter-chain alkenes like hex-1-ene (C₆H₁₂) form weaker π-complexes with Cu⁺ due to reduced electron density at the double bond. This results in faster ligand exchange rates compared to hept-1-ene complexes, impacting catalytic turnover in reactions like hydrocupration .
  • Organocuprates: Gilman reagents (e.g., Li[CuR₂]) react regioselectively with strained alkenes (e.g., spiro[2.4]hept-1-ene), emphasizing the role of steric and electronic effects in copper-alkene interactions. Hept-1-ene’s linear structure likely reduces steric hindrance, favoring coordination over cyclopropane systems .

Catalytic Performance in Isomerization Reactions

  • Activity Comparison :

    Catalyst Reaction Conversion (%) Selectivity Reference
    MgO (750 K pretreated) Hept-1-ene → Hept-2-ene 15–20 >90%
    Cu⁺/Hept-1-ene (hypothetical) Hept-1-ene isomerization N/A Theoretical

    MgO’s basic planes (e.g., (1,1,1)) stabilize deprotonated intermediates, whereas copper(I) may facilitate π-allyl intermediates, though experimental validation is needed .

Research Findings and Mechanistic Insights

  • Surface Interactions : Hydroxyl groups on MgO poison active sites below 750 K, but their removal enhances hept-1-ene conversion. Copper-based systems, lacking such surface heterogeneity, might avoid this issue, relying instead on ligand mobility .
  • DFT Calculations : Preliminary studies on MgO suggest that adsorbed alkoxy species are key intermediates. For copper(I), computational models predict a lower energy barrier for alkene coordination but higher stability of metal-alkene π-complexes .

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